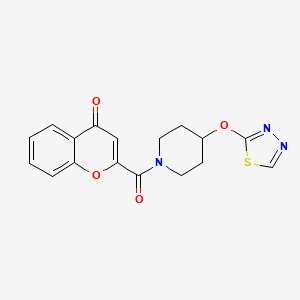
2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic organic compound that contains multiple functional groups, giving it a rich structural complexity It is characterized by a thiadiazole moiety linked to a piperidine ring, which is then bonded to a chromenone structure
Applications De Recherche Scientifique
Chemistry
The compound can serve as a precursor for synthesizing more complex molecules, offering a versatile platform for developing new materials and catalysts.
Biology
It may exhibit biological activity, such as antimicrobial or anticancer properties, due to its complex structure and functional groups.
Medicine
Industry
Use as an intermediate in the synthesis of advanced materials, dyes, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves several key steps:
Formation of the 1,3,4-thiadiazole ring: : This can be achieved through the cyclization of thiosemicarbazide with an appropriate dicarboxylic acid derivative.
Attachment to Piperidine: : The thiadiazole ring is then reacted with a piperidine derivative in the presence of a coupling agent to form the intermediate.
Condensation with Chromenone: : Finally, the intermediate is coupled with a chromenone derivative under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production may involve optimizing reaction conditions such as temperature, pressure, solvents, and catalysts to ensure maximum yield and purity. Automated reactors and continuous flow systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo a variety of chemical reactions:
Oxidation: : The chromenone moiety can be oxidized using strong oxidizing agents.
Reduction: : The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: : Oxidized derivatives of the chromenone moiety.
Reduction: : Alcohol derivatives of the original compound.
Substitution: : Substituted products with modifications at the thiadiazole ring or piperidine nitrogen.
Mécanisme D'action
The effects of 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one are mediated through its interaction with molecular targets such as enzymes or receptors. The specific pathways involved could vary depending on its application, but generally, the compound may bind to active sites or allosteric sites on proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one stands out due to its unique combination of thiadiazole, piperidine, and chromenone moieties. Similar compounds include:
2-(4-(1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzo[h]chromen-4-one
3-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2H-chromen-2-one
These compounds share structural elements but differ in their exact configurations, which can lead to variations in their properties and applications.
Propriétés
IUPAC Name |
2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-13-9-15(24-14-4-2-1-3-12(13)14)16(22)20-7-5-11(6-8-20)23-17-19-18-10-25-17/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWXSWTNNRBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

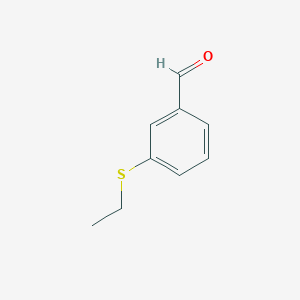

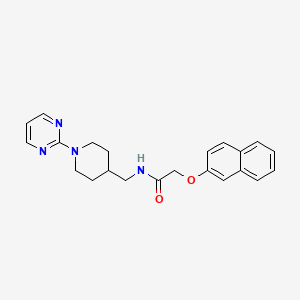
![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)
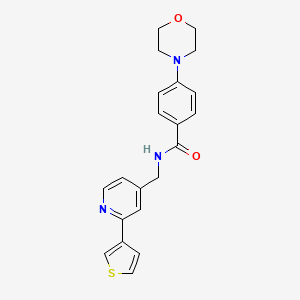
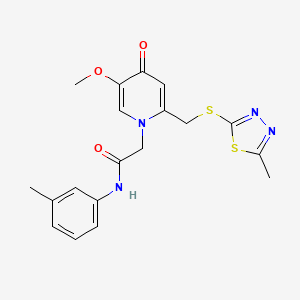
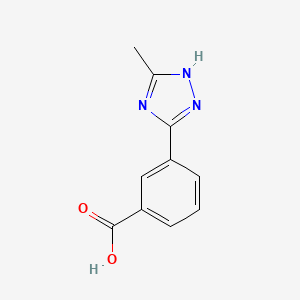
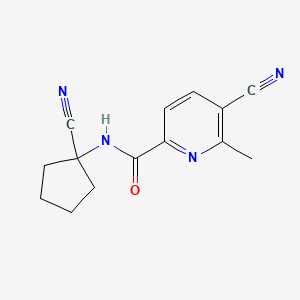
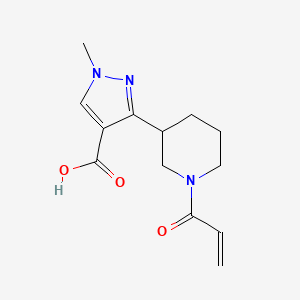
![4-Cyclobutyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2802057.png)
